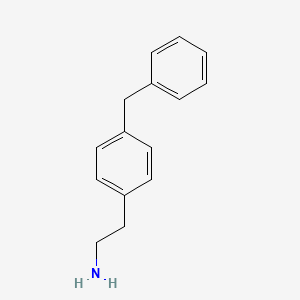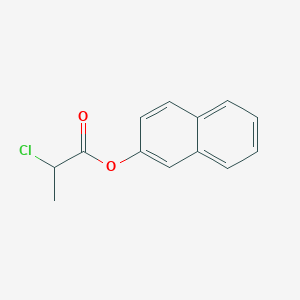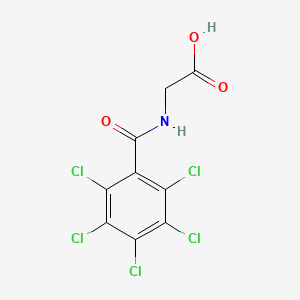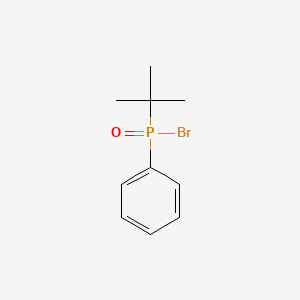
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate is a chemical compound with a unique structure that includes both amino and sulfamoylimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(sulfamoylimino)propyl carbamimidothioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a carbamimidothioate precursor with an amino-sulfamoyl compound. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Amino-3-(sulfamoylimino)propyl carbamimidothioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(sulfamoylimino)propyl carbamimidothioate: shares similarities with other carbamimidothioate derivatives and sulfonamide compounds.
Carbamimidothioate derivatives: These compounds have similar structural features and chemical reactivity.
Sulfonamide compounds: Known for their biological activity and use in medicinal chemistry.
Uniqueness
What sets this compound apart is its combination of amino and sulfamoylimino groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
| 105683-44-1 | |
Molekularformel |
C4H11N5O2S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
(3-amino-3-sulfamoyliminopropyl) carbamimidothioate |
InChI |
InChI=1S/C4H11N5O2S2/c5-3(9-13(8,10)11)1-2-12-4(6)7/h1-2H2,(H2,5,9)(H3,6,7)(H2,8,10,11) |
InChI-Schlüssel |
BSSNOIGWIQYQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(=N)N)C(=NS(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









methanone](/img/structure/B14318499.png)
